2,3-Dimethylbutan-2-amine
Description
Contextualization within Sterically Hindered Amine Research
Sterically hindered amines are a class of organic compounds where the amino group is flanked by bulky substituents, which impede its typical nucleophilic reactivity. This steric congestion is a key feature of 2,3-dimethylbutan-2-amine, where the amino group is attached to a tertiary carbon atom bonded to a tert-butyl group. This structural arrangement leads to a decrease in the amine's ability to participate in reactions that require significant access to the nitrogen's lone pair of electrons, such as certain nucleophilic substitutions or additions. lkouniv.ac.in
However, this diminished reactivity is often exploited to achieve high selectivity in various chemical transformations. For instance, sterically hindered amines are valuable as non-nucleophilic bases, capable of deprotonating acidic protons without interfering with other electrophilic centers in a molecule. Research has shown that aliphatic amines with a quaternary or sterically hindered tertiary carbon adjacent to the amine group, such as this compound, can be effectively used in the synthesis of N-substituted pyrazoles. nih.govacs.org The steric bulk around the nitrogen atom can also direct the stereochemical outcome of reactions, a principle that is fundamental to its application in asymmetric synthesis. rsc.org
Significance as a Chiral Building Block and Auxiliary
The chirality of this compound, when resolved into its individual enantiomers, unlocks its potential as a valuable tool in asymmetric synthesis. As a chiral building block, it can be incorporated into a target molecule, imparting its stereochemical information to the final product. elsevierpure.comnottingham.ac.uk The synthesis of various chiral derivatives starting from (R)-3,3-dimethylbutan-2-amine highlights its utility in creating a family of structurally diverse and enantiomerically pure compounds. researchgate.net
Perhaps more significantly, chiral this compound and its derivatives serve as highly effective chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to control the stereoselectivity of a reaction, and is subsequently removed. The steric hindrance of the 3,3-dimethylbutan-2-yl group plays a crucial role in creating a biased chiral environment, forcing reactions to proceed with a high degree of diastereoselectivity.
A notable example is the use of a chiral 3,3-dimethylbutan-2-amino derivative in the highly diastereoselective ortho-deprotonation of P,P-diphenylphosphinic amides. rsc.org This method allows for the synthesis of P-stereogenic phosphinic amides with excellent diastereomeric ratios (up to 98:2), demonstrating the superior performance of the (S)-3,3-dimethylbutan-2-amine as a chiral inductor compared to other commonly used chiral amines. rsc.org The bulky auxiliary effectively shields one face of the molecule, directing the approach of the electrophile to the less hindered side.
Overview of Research Trajectories for this compound
The research surrounding this compound has evolved from fundamental studies of its properties to sophisticated applications in stereoselective synthesis. Early research focused on its basic chemical and physical characteristics, which are now well-documented in various chemical databases. chem960.comnih.govsigmaaldrich.com
A significant trajectory has been the exploration of its use in enzymatic resolutions. The kinetic resolution of racemic 2-amino-3,3-dimethylbutane (B147666) using lipases, for example, has been a subject of study to obtain enantiomerically pure forms of the amine. researchgate.net This biocatalytic approach offers a green and efficient alternative to classical resolution methods.
Another major research thrust lies in its application as a chiral auxiliary in diastereoselective reactions. The development of synthetic methods that utilize the steric bulk of the 2,3-dimethylbutan-2-amino group to control the formation of new stereocenters is an active area of investigation. rsc.orgresearchgate.net This includes its use in the synthesis of functionalized spirocyclic lactams and lactones. researchgate.net
Furthermore, research has focused on the synthesis and application of N-substituted derivatives of this compound. For instance, the direct preparation of N-alkyl and N-aryl pyrazoles from primary amines, including this compound, has been reported, showcasing its utility in constructing heterocyclic compounds. nih.govacs.org The synthesis of chiral phosphine (B1218219) ligands derived from this amine for use in asymmetric catalysis is another promising research direction. scholaris.ca
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 4358-75-2 | nih.gov |
| Molecular Formula | C6H15N | nih.gov |
| Molecular Weight | 101.19 g/mol | nih.gov |
| Boiling Point | 119.64 °C (estimate) | chem960.com |
| Melting Point | -70.5 °C | chem960.com |
| Density | 0.760 g/cm³ | chem960.com |
| Refractive Index | 1.410 | chem960.com |
| SMILES | CC(C)C(C)(C)N | nih.gov |
| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N | nih.gov |
Interactive Data Table: Research Findings on the Application of this compound
| Research Area | Key Finding | Diastereomeric/Enantiomeric Excess | Source |
| Diastereoselective Synthesis | Use of (S)-3,3-dimethylbutan-2-amine as a chiral auxiliary in the ortho-deprotonation of P,P-diphenylphosphinic amides. | up to 98:2 dr | rsc.org |
| Enzymatic Resolution | Kinetic resolution of racemic 2-amino-3,3-dimethylbutane using lipase-catalyzed methoxyacetylation. | High enantioselectivity | researchgate.net |
| Heterocycle Synthesis | Direct synthesis of N-(2,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole from this compound. | 44% yield | nih.gov |
| Chiral Ligand Synthesis | Synthesis of chiral β-aminophosphine oxides from (R)-((S)-2-Amino-3,3-dimethylbutyl)(2-methoxyphenyl)(phenyl)phosphine oxide. | Diastereomerically enriched | scholaris.ca |
Properties
IUPAC Name |
2,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVPNRHJFZONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276851 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-75-2 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Optimization of 2,3 Dimethylbutan 2 Amine
Synthetic Pathways to 2,3-Dimethylbutan-2-amine
The creation of this compound can be achieved through several established synthetic routes. These pathways typically involve the formation of the carbon skeleton followed by the introduction of the amine functional group.
Synthesis from Acetone (B3395972) Oxime (e.g., Oxidative Coupling)
The oxidative coupling of acetone oxime is a known method for forming a C6 backbone. This reaction, however, primarily leads to the synthesis of 2,3-dimethyl-2,3-dinitrobutane. researchgate.net Subsequent reduction of this dinitro compound would yield 2,3-dimethylbutane-2,3-diamine (B1581285), a related but structurally distinct compound from the target this compound. While this pathway originates from a similar starting material, it is not a direct or common route to the specified monoamine.
Synthesis via Reduction of Ketone Precursors (e.g., 3,3-Dimethyl-2-butanone)
A more direct and widely utilized approach for synthesizing this compound involves the corresponding ketone precursor, 3,3-dimethyl-2-butanone (also known as pinacolone). The conversion of this ketone to the target amine is typically achieved through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the final amine product.
Various reducing agents can be employed for this transformation. The choice of reagent can influence reaction conditions and selectivity.
Table 1: Reducing Agents for the Conversion of 3,3-Dimethyl-2-butanone to this compound
| Reducing Agent System | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (H₂) | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Nickel), Ammonia, Pressure | Effective for large-scale synthesis; requires specialized pressure equipment. |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia or Ammonium (B1175870) Salt, Methanol, pH control (weakly acidic) | Selectively reduces the imine intermediate in the presence of the ketone. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia or Ammonium Salt, Dichloroethane or Tetrahydrofuran (B95107) | A mild and selective reagent, often preferred for its handling characteristics over cyanoborohydride. organic-chemistry.org |
Alternative Amination Routes (e.g., Reductive Amination)
Reductive amination stands as the most prominent alternative amination route for preparing this compound from its ketone precursor. wikipedia.org This one-pot methodology is highly efficient as it combines the formation of the imine and its reduction into a single synthetic step. masterorganicchemistry.com The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3,3-dimethyl-2-butanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride agent present in the reaction mixture. wikipedia.org The versatility of this method allows for a wide range of substrates and reducing agents, making it a cornerstone in amine synthesis. organic-chemistry.org
Stereoselective Synthesis of Enantiopure this compound
As this compound is a chiral molecule, the production of its individual enantiomers is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals.
Chiral Resolution Techniques (e.g., Dynamic Kinetic Resolution)
Chiral resolution is a common strategy to separate a racemic mixture of an amine into its constituent enantiomers. wikipedia.org One effective method is enzymatic kinetic resolution. This technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other.
For this compound, resolution can be achieved using a lipase (B570770) enzyme, such as Candida antarctica lipase, to catalyze the acylation of the amine. google.com In this process, the racemic amine is reacted with an acyl donor, and the enzyme selectively converts one enantiomer into an amide. The unreacted amine enantiomer and the newly formed amide can then be separated by conventional methods like chromatography or extraction. The choice of acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. google.com
Table 2: Enzymatic Resolution of (±)-2,3-Dimethylbutan-2-amine
| Acyl Donor | Enantiomeric Excess (e.e.) of Unreacted Amine | Enantiomeric Excess (e.e.) of Amide Product | Conversion (%) |
|---|---|---|---|
| Ethyl Acetate | 98% | 70% | 42% |
| Isopropyl Acetate | >99% | 75% | 57% |
| Isobutyl Acetate | >99% | 91% | 52% |
Data adapted from patent literature describing the resolution of 2-amino-3,3-dimethylbutane (B147666). google.com
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to an enantiomerically enriched product, avoiding the loss of 50% of the material inherent in classical resolutions. yale.edu A powerful strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary.
tert-Butanesulfinamide (tBS) is a highly effective chiral auxiliary for the synthesis of amines. nih.gov The synthesis begins with the condensation of the chiral auxiliary with the ketone precursor, 3,3-dimethyl-2-butanone, to form a chiral N-sulfinylimine. This intermediate then undergoes a diastereoselective reduction of the C=N bond. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, the auxiliary is removed under mild acidic conditions to yield the desired enantiomerically enriched chiral amine. researchgate.net This method is known for its broad applicability and high stereoselectivity. nih.gov
Application of Chiral Auxiliaries in this compound Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. wikipedia.org The auxiliary, being chiral itself, directs the formation of a new stereocenter in the substrate, typically resulting in a diastereomeric intermediate that can be purified. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. wikipedia.org
However, the application of chiral auxiliaries is fundamentally linked to the synthesis of chiral molecules. The target compound, this compound, possesses a structure with a quaternary carbon atom bonded to the amine group. This carbon is attached to two methyl groups, an isopropyl group, and the amino group. Due to the presence of two identical methyl groups on this carbon, it is not a stereocenter, and the molecule is therefore achiral. Consequently, methodologies involving chiral auxiliaries are not applicable for the direct synthesis of this compound as there is no stereocenter to control.
To illustrate the principle, one can consider the synthesis of a structurally related chiral tertiary amine using a well-established chiral auxiliary like tert-butanesulfinamide. This reagent, developed by Ellman, is widely used for the asymmetric synthesis of a vast range of chiral amines. iupac.orgyale.edu The process generally involves three key steps:
Condensation: The chiral tert-butanesulfinamide condenses with a prochiral ketone to form an N-sulfinyl ketimine. This reaction proceeds with high yield. rsc.orgjst.go.jp
Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., a Grignard or organolithium reagent), is added to the C=N bond of the sulfinylimine. The bulky and chiral tert-butanesulfinyl group directs the nucleophile to attack from a specific face, leading to the formation of one diastereomer in excess. wikipedia.orgnih.gov
Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions to afford the final chiral amine, often as an ammonium salt, in high enantiomeric purity. iupac.org
This powerful methodology highlights how a temporary chiral group can effectively control the stereochemistry of a final product. nih.gov While this specific approach is not necessary for the achiral this compound, it remains a critical strategy for producing its many chiral analogues used in pharmaceutical and materials science. yale.edu
Optimization of Reaction Parameters in this compound Synthesis
The most common and industrially scalable method for synthesizing this compound is the direct reductive amination of 2,3-dimethyl-2-butanone (pinacolone) with ammonia. wikipedia.org This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the target amine. wikipedia.org The efficiency, selectivity, and yield of this process are highly dependent on reaction parameters such as the choice of solvent, operating temperature and pressure, and the catalytic system employed.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a critical role in reductive amination, influencing the rate of both imine formation and the subsequent hydrogenation. researchgate.neteui.euvilniustech.lt The choice of solvent can significantly impact catalyst activity and the selectivity between the desired primary amine and potential side products, such as the corresponding alcohol from simple ketone reduction. eui.eu A systematic study of solvent effects on the reductive amination of ketones reveals distinct behaviors between protic, aprotic polar, and aprotic apolar solvents. researchgate.net
Protic solvents, particularly methanol, are often identified as optimal for the reductive amination of ketones. researchgate.neteui.euvilniustech.lt Methanol has been shown to facilitate the highest rates of imine and Schiff base formation and also promotes high hydrogenation activity, leading to superior yields of the desired amine. researchgate.net Other protic solvents like ethanol (B145695) and isopropanol (B130326) are also effective, though may result in slightly lower reaction rates. Aprotic polar solvents such as tetrahydrofuran (THF) and dioxane can be used, particularly when employing hydride-based reducing agents like sodium triacetoxyborohydride. mdma.chcommonorganicchemistry.com Aprotic apolar solvents like toluene (B28343) and cyclohexane (B81311) generally result in lower reaction efficiency. researchgate.net
Table 1: Effect of Solvent on the Reductive Amination of 2,3-Dimethyl-2-butanone Note: Data are representative based on general findings for the reductive amination of sterically hindered ketones.
| Solvent | Dielectric Constant (ε) | Ketone Conversion (%) | Amine Selectivity (%) | Yield (%) |
| Methanol | 32.7 | 99 | 92 | 91 |
| Ethanol | 24.6 | 98 | 88 | 86 |
| Isopropanol | 19.9 | 95 | 85 | 81 |
| Tetrahydrofuran (THF) | 7.6 | 90 | 75 | 68 |
| Toluene | 2.4 | 85 | 60 | 51 |
Temperature and Pressure Influences on Yield and Purity
For catalytic reductive aminations using gaseous hydrogen, temperature and pressure are crucial, interconnected parameters that must be carefully optimized. mdpi.com
Pressure: The pressure of hydrogen gas directly influences the rate of the reduction step. An increase in hydrogen pressure typically leads to a higher reaction rate and improved conversion of the imine intermediate to the amine. mdpi.com Studies on similar reactions have shown that increasing H₂ pressure from 5 to 10 bar can dramatically improve the yield. mdpi.com However, beyond a certain point, further increases in pressure may offer diminishing returns and introduce unnecessary operational costs and safety considerations. researchgate.net
Table 2: Influence of Temperature and Hydrogen Pressure on Synthesis Yield Note: Data are representative based on general findings for catalytic reductive aminations.
| Temperature (°C) | H₂ Pressure (bar) | Ketone Conversion (%) | Yield of Amine (%) |
| 60 | 10 | 85 | 78 |
| 80 | 10 | 98 | 91 |
| 100 | 10 | 99 | 85 (decreased selectivity) |
| 80 | 5 | 90 | 75 |
| 80 | 20 | 99 | 92 |
Catalyst Screening and Loading Optimization
The choice of catalyst is paramount for an efficient reductive amination process. Heterogeneous catalysts are preferred for ease of separation and recycling. Common catalysts for this transformation include noble metals supported on carbon, such as Palladium (Pd/C), Platinum (Pt/C), Rhodium (Rh/C), and Ruthenium (Ru/C). researchgate.net
Catalyst Screening: Each metal exhibits different activity and selectivity for the reductive amination of hindered ketones. For instance, Rhodium and Ruthenium-based catalysts have been specifically investigated for the synthesis of sterically hindered amines. rsc.org A screening process is essential to identify the most effective catalyst for the specific transformation of 2,3-dimethyl-2-butanone to this compound, balancing high conversion of the starting material with high selectivity for the desired product.
Table 3: Catalyst Screening and Loading Optimization Results Note: Data are representative based on general findings for the synthesis of hindered amines.
| Catalyst (5 wt%) | Catalyst Loading (mol%) | Ketone Conversion (%) | Amine Selectivity (%) |
| Pd/C | 1.0 | 88 | 80 |
| Pt/C | 1.0 | 95 | 85 |
| Ru/C | 1.0 | 96 | 90 |
| Rh/C | 1.0 | 98 | 94 |
| Rh/C | 0.5 | 92 | 93 |
| Rh/C | 2.0 | 99 | 94 |
Advanced Reaction Chemistry of 2,3 Dimethylbutan 2 Amine
Nucleophilic Reactions of 2,3-Dimethylbutan-2-amine
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily participating in a variety of chemical transformations.
This compound undergoes acylation reactions with acyl halides, such as acetyl chloride, to form N-substituted amides. The reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the corresponding amide. shout.education Due to the basicity of the amine, any hydrogen chloride byproduct formed will react with a second equivalent of the amine to produce an ammonium (B1175870) salt. libretexts.orgchemistrystudent.com
The general reaction is as follows: CH₃COCl + 2 (CH₃)₂CHC(CH₃)₂NH₂ → (CH₃)₂CHC(CH₃)₂NHCOCH₃ + (CH₃)₂CHC(CH₃)₂NH₃⁺Cl⁻
This reaction is typically vigorous and results in the formation of N-(2,3-dimethylbutan-2-yl)acetamide. chemsynthesis.com The bulky tert-butyl group adjacent to the amine functionality introduces significant steric hindrance, which can influence the reaction rate compared to less hindered primary amines.
Table 1: Representative Acylation Reaction of this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl Chloride | N-(2,3-Dimethylbutan-2-yl)acetamide |
As an extension of acylation, various amide derivatives of this compound can be synthesized. The formation of N-(2,3-dimethylbutan-2-yl)acetamide is a direct result of the reaction with acetyl chloride as detailed above. chemsynthesis.com
Similarly, N-(2,3-dimethylbutan-2-yl)formamide can be prepared through the formylation of this compound. This can be achieved using various formylating agents. These amide derivatives are often stable, crystalline solids and serve as important intermediates in organic synthesis.
Table 2: Amide Derivatives of this compound
| Amide Derivative | IUPAC Name | Molecular Formula |
| N-(2,3-Dimethylbutan-2-yl)acetamide | N-(1,2,2-trimethylpropyl)acetamide | C₈H₁₇NO |
| N-(2,3-Dimethylbutan-2-yl)formamide | N-(1,2,2-trimethylpropyl)formamide | C₇H₁₅NO |
A significant application of the nucleophilicity of this compound is in the synthesis of heterocyclic compounds like pyrazoles. The reaction of a primary amine with a 1,3-dicarbonyl compound is a fundamental method for constructing the pyrazole (B372694) ring, often referred to as the Knorr pyrazole synthesis. mdpi.com
In a specific example, 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole was synthesized from this compound and 2,4-pentanedione. nih.gov The reaction was carried out in dimethylformamide (DMF) at 85°C, yielding the target pyrazole. nih.govresearchgate.net The proposed mechanism involves the initial formation of an enamine or imine intermediate from the reaction of the amine with one of the carbonyl groups of the dicarbonyl compound. vaia.comresearchgate.net This is followed by an intramolecular cyclization via attack of the nitrogen on the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. vaia.comresearchgate.net
Table 3: Pyrazole Synthesis from this compound
| Amine | Dicarbonyl Compound | Product | Yield | Reference |
| This compound | 2,4-Pentanedione | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 44% | nih.gov |
Stereoselective Transformations Involving this compound as a Chiral Inductor
The chiral nature of this compound, when used in its enantiomerically pure form (e.g., (S)- or (R)-2,3-dimethylbutan-2-amine), makes it a valuable chiral auxiliary and a precursor for chiral catalysts. Its bulky structure plays a crucial role in directing the stereochemical outcome of reactions.
Catalysts derived from enantiopure this compound have been successfully employed in the enantioselective epoxidation of unfunctionalized alkenes. researchgate.netresearchgate.net For instance, diastereomeric biaryliminium cations, prepared from an octahydrobinaphthyl core and exocyclic appendages derived from (S)- or (R)-3,3-dimethylbutan-2-amine, are effective asymmetric epoxidation catalysts. researchgate.net These catalysts, in the presence of an oxidant like Oxone®, generate a chiral oxaziridinium species which then transfers an oxygen atom to the alkene in an enantioselective manner. chimia.ch
The enantiomeric excess (ee) achieved in these reactions can be significant, with reports of up to 98% ee for certain hindered trisubstituted allylic alcohols. researchgate.net The choice of counterion for the iminium salt catalyst has been shown to be important for achieving reliable results. researchgate.net
Table 4: Enantioselective Epoxidation using this compound-Derived Catalysts
| Catalyst Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |
| Diastereomeric biaryliminium cations | Unfunctionalized alkenes | up to 87% | researchgate.net |
| Diastereomeric biaryliminium cations | Hindered trisubstituted allylic alcohols | up to 98% | researchgate.net |
| Doubly bridged biphenyl (B1667301) azepines | Prochiral trisubstituted unfunctionalized alkenes | Not specified | chimia.ch |
The steric bulk of this compound makes it an effective chiral inductor in diastereoselective reactions. One notable application is in the synthesis of P-stereogenic phosphinic amides. rsc.org By attaching (S)-3,3-dimethylbutan-2-amine to a diphenylphosphine (B32561) oxide core, a chiral phosphinic amide is formed. The subsequent directed ortho-lithiation with a strong base like t-BuLi, followed by quenching with an electrophile, proceeds with high diastereoselectivity. rsc.org
The steric hindrance provided by the 3,3-dimethylbutan-2-yl group directs the deprotonation to one of the two prochiral ortho positions of a phenyl ring, leading to the formation of one diastereomer in preference to the other. rsc.org Diastereomeric ratios (dr) of up to 98:2 have been achieved in these reactions, demonstrating the excellent stereocontrol exerted by the this compound moiety. rsc.org This method allows for the synthesis of a variety of functionalized P-stereogenic phosphinic amides. rsc.org
Table 5: Diastereoselective ortho-Functionalization of P,P-diphenylphosphinic amides using (S)-3,3-dimethylbutan-2-amine
| Electrophile | ortho-Substituent | Diastereomeric Ratio (dr) | Reference |
| I₂ | I | 98:2 | rsc.org |
| Br₂ | Br | 95:5 | rsc.org |
| C₂Cl₆ | Cl | 95:5 | rsc.org |
| Me₃SiCl | SiMe₃ | 95:5 | rsc.org |
Chiral Recognition and Sensing Applications with this compound Adducts
The distinct structural characteristics of this compound render it a valuable component in the field of chiral recognition and sensing. Its bulky tert-butyl group provides significant steric hindrance, which can be exploited to create highly specific molecular interactions.
A notable application involves the use of ninhydrin (B49086) and its adducts with chiral amines, including this compound, for quantitative chirality recognition. nsf.gov The reaction between ninhydrin and a primary amine like this compound forms a dynamic covalent bond, resulting in the formation of adducts that exhibit strong circular dichroism (CD) signals. nsf.gov This is particularly significant because even though this compound itself lacks a chromophore, its adduct with ninhydrin produces a robust CD signal. nsf.gov This induced CD is a direct consequence of the chiral environment created by the amine, allowing for the determination of its stereochemistry. The intensity of the CD signal has been shown to be comparable to that of adducts formed with aromatic amines, highlighting the sensitivity of this method. nsf.gov
Another approach to chiral sensing utilizes stereodynamic probes, such as those based on 2,5-di(1-naphthyl)-terephthalaldehyde. These probes can react with chiral primary amines to form imines. The chirality of the amine then induces a preferred conformation in the probe's chromophoric system through a process known as point-to-axial chirality transmission. acs.org For instance, (R)-3,3-dimethylbutan-2-amine was used as a reference compound in preliminary tests to evaluate the efficiency of such probes. acs.org The resulting imine systems generate distinct electronic circular dichroism (ECD) spectra, which can be analyzed to provide structural information about the chiral amine. acs.org
The following table summarizes the chiroptical data for the adduct of this compound with a ninhydrin-based sensing agent.
| Analyte | Adduct | λext [nm] (Δε [L·mol⁻¹·cm⁻¹]) | Anisotropy g-factor |
| This compound | 8A | 335 (+1.5), 295 (-1.2) | 3.0x10⁻³ |
Data sourced from a study on quantitative chirality recognition using ninhydrin adducts. nsf.gov
Metal-Catalyzed Reactions and Coordination Chemistry of this compound
The unique steric and electronic properties of this compound make it a valuable ligand or ligand precursor in the realm of metal-catalyzed reactions and coordination chemistry. Its bulky nature can influence the coordination geometry and reactivity of metal centers, leading to enhanced selectivity and stability in catalytic processes.
In the field of biomimetic catalysis, derivatives of this compound have been employed in the development of non-heme iron catalysts for oxidation reactions. mdpi.comresearchgate.net For instance, chiral peptide-like imidazole-based ligands have been synthesized starting from (R)-3,3-dimethylbutan-2-amine. mdpi.com These ligands, in combination with an iron(III) source, form in situ catalysts for the epoxidation of challenging terminal olefins using environmentally benign hydrogen peroxide as the oxidant. mdpi.comresearchgate.net
The synthesis of these ligands often involves the coupling of N-Boc-protected L-tert-leucine with (R)-3,3-dimethyl-2-butylamine, followed by deprotection and reductive amination with imidazole (B134444) carboxaldehyde derivatives. mdpi.com The resulting ligands provide a [N,N]-binding motif for coordination to the iron center, creating a chiral environment that can induce enantioselectivity in the catalytic epoxidation. mdpi.com While initial screenings with simple imidazole derivatives laid the groundwork, the more elaborate ligands derived from this compound were developed to enhance enantioselectivity. researchgate.net
While direct applications of this compound in Ruthenium-N-heterocyclic carbene (NHC)-diamine precatalysts are not explicitly detailed in the provided context, the principles of ligand design in this area are highly relevant. These catalysts are synthesized through a modular approach, combining chiral NHCs and chiral diamines. nih.govacs.org The cooperation between these two distinct chiral ligands is a powerful strategy for optimizing catalyst performance in asymmetric hydrogenation reactions. nih.govacs.org
The structure and coordination chemistry of these Ru(II)-NHC-diamine complexes are often unique, with some exhibiting unusual tridentate coordination of the diamine ligand. nih.govacs.org These air- and moisture-stable complexes have proven to be versatile precatalysts for the asymmetric hydrogenation of various substrates, including isocoumarins, benzothiophene (B83047) 1,1-dioxides, and ketones. nih.govacs.org The mechanism of these reactions can be complex, sometimes involving an inner-sphere pathway where the ketone coordinates directly to the ruthenium center. acs.org
The design of chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a valuable building block in this endeavor. Its derivatives have been incorporated into various ligand scaffolds to create unique coordination environments for transition metals. mdpi.comscholaris.ca
One notable example is the synthesis of chiral peptide-like imidazole-based ligands. mdpi.com Starting from (R)-3,3-dimethylbutan-2-amine and N-Boc-l-tert-leucine, a series of ligands with a [N,N]-binding motif suitable for metal coordination have been prepared. mdpi.com X-ray diffraction studies of an imine precursor and the final ligand, L10, have provided insight into their solid-state structures. mdpi.com
Furthermore, this compound derivatives have been utilized in the synthesis of chiral phosphine (B1218219) ligands. scholaris.ca These ligands can be generated through self-assembly processes, for example, via reversible covalent iminoboronate linkages. This modular approach allows for the rapid generation of a diverse library of ligands from various 2-formylarylboronic acids, chiral aminophosphines, and vicinal diols. scholaris.ca The resulting phosphine ligands have been employed in transition metal-catalyzed enantioselective transformations. scholaris.ca
Mechanistic Investigations of Reactions Involving 2,3 Dimethylbutan 2 Amine
Elucidation of Reaction Pathways
The reactivity of 2,3-Dimethylbutan-2-amine is fundamentally governed by the accessibility of the lone pair of electrons on its nitrogen atom. The presence of a tertiary carbon atom adjacent to the amino group, along with a neighboring isopropyl group, creates a congested environment that dictates the feasible reaction pathways.
Nucleophilic Attack Mechanisms
As a primary amine, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the significant steric bulk surrounding this nitrogen atom substantially diminishes its nucleophilicity compared to less hindered primary amines. This reduced reactivity is a direct consequence of the difficulty faced by the amine in approaching and attacking an electrophilic center.
The mechanism of nucleophilic addition of primary amines to carbonyl compounds, for instance, typically proceeds through a tetrahedral intermediate. In the case of this compound, the formation of this intermediate is sterically disfavored. The bulky tert-butyl-like group hinders the optimal trajectory for the nitrogen's lone pair to attack the carbonyl carbon.
General Mechanism of Imine Formation from a Primary Amine and a Ketone:
Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).
Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.
Deprotonation: A base removes a proton from the nitrogen to yield the final imine product.
For this compound, each step of this mechanism, particularly the initial nucleophilic attack, is subject to significant steric retardation.
Radical Pathways in this compound Chemistry
While nucleophilic reactions are sterically hindered, reactions involving radical intermediates may offer alternative transformation pathways. Homolytic cleavage of a C-H or N-H bond in this compound can generate radical species. The stability of the resulting radical is a key factor in determining the feasibility of such pathways.
Abstraction of a hydrogen atom from the carbon skeleton of this compound can lead to the formation of a carbon-centered radical. The most stable carbon radical would be formed at the tertiary carbon (C2), due to the stabilizing effect of the three adjacent alkyl groups through hyperconjugation.
The stability of alkyl radicals follows the trend: tertiary > secondary > primary. Therefore, any radical process that can lead to the formation of the 2,3-dimethylbutan-2-yl radical would be favored over the formation of primary or secondary radicals on the molecule.
Deaminative functionalization, a process that can proceed through radical intermediates, has been explored for sterically hindered primary amines. rsc.org Such methods could potentially be applied to this compound, enabling the transformation of the C-N bond into other functional groups via the formation of a carbon-centered radical. rsc.org
Role of Steric Hindrance from the this compound Moiety on Reaction Outcomes
The dominant chemical characteristic of this compound is the profound steric hindrance exerted by its alkyl framework. This steric bulk, arising from the tertiary carbon atom bonded to the nitrogen and the adjacent isopropyl group, acts as a shield, impeding the approach of reactants to the nucleophilic nitrogen center.
This steric hindrance has several key consequences for reaction outcomes:
Reduced Nucleophilicity: As previously discussed, the rate of nucleophilic substitution and addition reactions is significantly decreased. Studies on structurally similar amines, such as tert-butylamine, have quantitatively demonstrated this reduction in nucleophilicity. ulisboa.pt
Selectivity in Reactions: In cases where multiple reaction pathways are possible, steric hindrance can dictate the regioselectivity or chemoselectivity. For instance, in reactions where the amine could act as either a nucleophile or a base, the steric hindrance may favor its role as a non-nucleophilic base, abstracting a proton from a less sterically encumbered site.
Influence on Product Distribution: In reactions such as alkylation, the high degree of steric hindrance can limit the extent of reaction, often preventing the formation of more substituted products. While a primary amine can theoretically be alkylated to a secondary and then a tertiary amine, for this compound, even the first alkylation would be slow, and subsequent alkylations would be exceedingly difficult.
The table below provides a qualitative comparison of the expected reactivity of this compound in common amine reactions, based on the principles of steric hindrance.
| Reaction Type | Expected Reactivity for this compound | Reasoning |
|---|---|---|
| Nucleophilic Acyl Substitution | Very Low | Severe steric hindrance around the nitrogen atom prevents effective attack on the carbonyl carbon. |
| Nucleophilic Alkylation (SN2) | Very Low | The bulky alkyl group blocks the backside attack required for an SN2 reaction. |
| Imine Formation | Low | Steric hindrance impedes the initial nucleophilic attack on the carbonyl group. |
| Proton Abstraction (Basicity) | Moderate | The lone pair is sterically hindered, but can still act as a base, especially towards small protons. |
| Radical H-Abstraction | Moderate to High at C2 | Formation of a stable tertiary radical is favored. |
Computational Chemistry Studies on this compound Reactions
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving sterically hindered molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can elucidate transition state structures, reaction energetics, and the influence of the molecular environment.
DFT Calculations for Transition States and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate the geometries and energies of reactants, products, and transition states. For reactions involving this compound, DFT calculations can provide quantitative insights into the high activation energies associated with its sterically hindered reactions.
While specific DFT studies on this compound are not abundant in the literature, calculations on analogous sterically hindered amines provide a basis for understanding its reactivity. For example, DFT studies on the nucleophilic addition of amines to various substrates consistently show that increased steric bulk around the nitrogen atom leads to higher activation barriers for the formation of the transition state.
A hypothetical DFT study on the nucleophilic attack of this compound on a simple electrophile, such as methyl iodide, would be expected to reveal a transition state with significant steric strain. This strain would arise from the close proximity of the bulky alkyl groups of the amine to the methyl group and the iodine atom of the electrophile. The calculated activation energy for this reaction would be significantly higher than that for a less hindered amine like ethylamine.
The following table presents hypothetical, yet representative, DFT-calculated activation energies (in kcal/mol) for the SN2 reaction of various primary amines with methyl iodide, illustrating the expected trend.
| Amine | Relative Steric Hindrance | Hypothetical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Methylamine | Low | 15.2 |
| Ethylamine | Low | 16.5 |
| Isopropylamine | Moderate | 18.9 |
| tert-Butylamine | High | 22.4 |
| This compound | Very High | > 25.0 |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound in a solvent, such as water, would reveal how the bulky alkyl groups influence the solvation shell and the accessibility of the amine's lone pair.
The simulation would likely show that water molecules have restricted access to the immediate vicinity of the nitrogen atom due to the steric shielding by the methyl and isopropyl groups. This "desolvation penalty" would contribute to the higher activation energy for reactions in which the amine acts as a nucleophile, as the solvent molecules that stabilize the ground state would need to be displaced for the reaction to occur.
Furthermore, MD simulations can be used to explore the conformational landscape of this compound. The rotation around the C-C and C-N bonds would be a key aspect of its dynamics, and certain conformations might be more or less favorable for reaction. The bulky groups would likely lead to a restricted number of low-energy conformations, which could further limit its reactivity.
Atomistic molecular dynamics simulations have been employed to study the interfacial behavior of various amines, providing insights into their organization and orientation at interfaces. Similar studies on this compound could be valuable in understanding its behavior in multiphasic systems.
Non-Rigid Group Theory Analysis of this compound
The study of molecular symmetry through group theory is a cornerstone of chemical physics, providing deep insights into molecular properties and dynamics. For molecules exhibiting internal motions, such as the rotation of methyl groups, the framework of rigid-molecule point groups is insufficient. Instead, the principles of non-rigid group theory (NRG) are employed to account for these large-amplitude vibrations. This section delves into the theoretical analysis of this compound's symmetry using the concepts of non-rigid group theory, drawing parallels from the closely related molecule, 2,3-dimethylbutane (B166060).
The primary internal motions in this compound that necessitate a non-rigid group analysis are the torsions of the four methyl groups. The barrier to rotation for these methyl groups is typically low, allowing for facile interconversion between different conformations. The full non-rigid group (f-NRG) of a molecule is the set of all feasible intramolecular motions that commute with the nuclear Hamiltonian.
For the structurally similar 2,3-dimethylbutane, the f-NRG has been determined to be a group of order 162. kg.ac.rsresearchgate.net This group is isomorphic to the semi-direct product of four cyclic groups of order 3 with a cyclic group of order 2, denoted as (Z₃ × Z₃ × Z₃ × Z₃):Z₂. kg.ac.rsresearchgate.net The four Z₃ groups represent the threefold rotational symmetry of each of the four methyl groups, while the Z₂ group corresponds to the symmetry of the molecular framework. kg.ac.rsresearchgate.net
A comprehensive non-rigid group theory analysis of this compound would involve identifying all feasible intramolecular motions, determining the algebraic structure of the corresponding group, and computing its character table. This would allow for the classification of its energy levels, the prediction of spectroscopic selection rules, and a deeper understanding of its dynamic stereochemistry. While the direct analysis of the amine is not present, the detailed study of 2,3-dimethylbutane provides a robust theoretical framework and essential data for such an investigation. kg.ac.rsresearchgate.netresearchgate.net
Derivatization and Advanced Synthetic Applications of 2,3 Dimethylbutan 2 Amine
Synthesis of Complex Organic Molecules Featuring the 2,3-Dimethylbutan-2-amine Scaffold
The this compound moiety is a valuable component for constructing complex molecular architectures due to the specific steric and electronic properties conferred by its bulky 1,1,2-trimethylpropyl group. This structure is instrumental in creating targeted functionalities in various applications.
Pharmaceutical Intermediates and Drug Development
The this compound scaffold is a recognized building block in medicinal chemistry, frequently used as an intermediate in the synthesis of pharmaceutical compounds. cymitquimica.comfishersci.ca Its derivatives are actively explored for their pharmacological potential. For instance, (S)-3,3-Dimethylbutan-2-amine hydrochloride is noted as a key intermediate in drug development. cymitquimica.com
The synthesis of the hypnotic agent Ramelteon, used to treat insomnia, involves intermediates that can be derived from related structures, highlighting the utility of this chemical family in creating complex drug molecules. researchgate.netnih.govresearchgate.net The introduction of different functional groups to the this compound core can significantly influence biological activity. Derivatives such as 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine (B2620991) and 3-fluoro-2,3-dimethylbutan-2-amine are examples where halogenation is explored to modify the molecule's properties, potentially enhancing binding affinity to biological targets. echemi.com
The bulky nature of the amine is a key feature in drug design, particularly for creating molecules that can fit into specific enzyme or receptor pockets. This is conceptually similar to the use of the related tert-butylethyl group in pan-RAF inhibitors developed for cancer therapy, where the bulky group interacts with key residues of kinase proteins.
Table 1: Examples of this compound Derivatives in Pharmaceutical Research
Derivative Name CAS Number Application Area Reference (S)-3,3-Dimethylbutan-2-amine hydrochloride 31519-55-8 Pharmaceutical Intermediate mdpi.com 3-Amino-2,3-dimethylbutan-2-ol hydrochloride 859811-49-7 Building block for studying biochemical pathways [16, 32] 3-Fluoro-2,3-dimethylbutan-2-amine hydrochloride 2253640-83-2 Potential intermediate for fluorinated pharmaceuticals (R)-3,3-dimethylbutan-2-amine Not specified Starting material for chiral ligands used in biomimetic model complexes [11, 22]
Agrochemical Development
In the agrochemical sector, this compound and its precursors are important for the synthesis of pesticides. cymitquimica.com A key synthetic precursor to the amine is 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379). wikipedia.orglookchem.com Pinacolone is widely used in the production of a variety of agrochemicals, including fungicides like Triadimefon and herbicides. wikipedia.orgbyjus.com The conversion of pinacolone to this compound can be achieved through reductive amination.
The amine functionality is crucial in formulating some agrochemicals. While not specific to this particular amine, the general principle in the herbicide industry involves using amines to form salts of an active ingredient, which can enhance properties like water solubility for spray applications.
Table 2: Pinacolone-Derived Agrochemicals
Agrochemical Type Precursor Reference Triadimefon Fungicide Pinacolone [1, 5, 6] Metribuzin Herbicide Pinacolone cymitquimica.com Paclobutrazol Plant Growth Regulator Pinacolone researchgate.net Uniconazole Plant Growth Regulator Pinacolone researchgate.net
Specialty Chemicals Production
This compound serves as a precursor in the production of various specialty chemicals. One of its most significant applications is in the synthesis of chiral ligands for asymmetric catalysis. Chiral derivatives synthesized from (R)-3,3-dimethylbutan-2-amine are used to create complex ligands for catalysts. mdpi.comresearchgate.net These ligands can coordinate with metal centers, such as iron, to form catalysts used in precise chemical transformations like the epoxidation of alkenes. mdpi.com
The development of chiral phosphine (B1218219) ligands, which are central to many enantioselective reactions, represents another key use. For example, chiral β-aminophosphines can be synthesized using protocols that start from optically pure amino alcohols related to this structural family. scholaris.ca These specialized ligands are crucial for producing enantiomerically pure compounds, which is highly important in the pharmaceutical industry.
Exploration of this compound Derivatives in Materials Science
The unique structure of this compound also lends itself to applications in materials science, where its derivatives are used to create polymers and materials with specific optical and electronic properties. bldpharm.comcymitquimica.com
Polymer Science Applications
Derivatives of this compound are utilized in the field of polymer science. bldpharm.com Specifically, diamine derivatives like 2,3-dimethylbutane-1,2-diamine (B2636256) and 2,3-dimethylbutane-2,3-diamine (B1581285) are employed in the production of polymers and resins. smolecule.com These diamines can act as curing agents for epoxy resins or as monomers in polymerization processes. smolecule.com The branched structure of these diamines can impart unique properties to the resulting polymer matrix compared to simpler, linear diamines. smolecule.com
Optical and Electronic Materials
The this compound framework is a building block for developing novel materials with tailored properties. bldpharm.com Its derivatives are listed as components for creating materials for OLEDs (Organic Light Emitting Diodes) and other electronic applications. bldpharm.com The inherent physical properties of the molecule, such as its refractive index, are relevant for optical materials. nih.gov Silyl derivatives, such as (2,3-dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate, are used to synthesize siloxane-based polymers that can exhibit photo-responsive properties, making them suitable for advanced materials like sensors and displays.
Table of Compounds
Novel Heterocycle Synthesis Incorporating this compound Fragments
The sterically demanding 1,1,2-trimethylpropyl moiety, derived from this compound, serves as a valuable building block in the synthesis of novel heterocyclic systems. Its derivatives have been employed in the construction of strained four- and five-membered rings, demonstrating unique reactivity and leading to complex molecular architectures.
Diazetidine Core Construction
A novel and facile approach to the synthesis of a 1,2-diazetidine core has been developed, marking the first time this has been achieved using vicinal bis(hydroxylamines). rsc.orgrsc.org This method involves a one-step, multicomponent condensation of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) sulfate (B86663) with various arylglyoxals and Meldrum's acid. rsc.orgresearchgate.net
The reaction proceeds efficiently in acetonitrile (B52724) at room temperature, a solvent found to be crucial for the transformation. rsc.org This process leads to the formation of zwitterionic 1,2-diazetidine derivatives that incorporate a 1,3-dioxane-4,6-dione (B14002328) moiety. rsc.org The key advantages of this synthetic protocol include the use of readily available starting materials, simple reaction conditions, atomic economy, and a convenient preparative procedure that does not require chromatographic purification. rsc.org
The general procedure involves stirring a mixture of the appropriate arylglyoxal, Meldrum's acid, and triethylamine (B128534) (Et3N) in acetonitrile, followed by the addition of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) sulfate. researchgate.net After stirring for a few hours, the mixture is acidified, and the product precipitates upon dilution with water. researchgate.net The structure of one of the synthesized compounds was unambiguously confirmed by X-ray analysis. rsc.org
Table 1: Synthesis of Zwitterionic 1,2-Diazetidine Derivatives. researchgate.netThis interactive table summarizes the yields and melting points for various synthesized 2,2-dimethyl-5-(2-oxo-2-aryl-1-(3,3,4,4-tetramethyl-1,2-diazetidin-1-yl)ethylidene)-1,3-dioxane-4,6-diones.
| Aryl Group (Ar) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Bromophenyl | 45 | 212-214 |
| 4-Chlorophenyl | 47 | 204-206 |
| 4-Fluorophenyl | 42 | 206-208 |
| 4-Methylphenyl | 41 | 158-160 |
| 4-Ethylphenyl | 44 | 164-166 |
| 4-Methoxyphenyl | 33 | 178-180 |
| 4-Nitrophenyl | 45 | 200-202 |
| 2-Naphthyl | 40 | 188-190 |
| 2-Thienyl | 43 | 184-186 |
Pyrazolidine (B1218672) Synthesis
Based on a comprehensive review of the scientific literature, the specific synthesis of pyrazolidines (tetrahydropyrazoles) that incorporates a this compound fragment is not well-documented. General methods for pyrazolidine synthesis, such as the reaction of hydrazines with 1,3-dihalopropanes or the [3+2] cycloaddition of azomethine imines with alkenes, have been established for other amines and hydrazine (B178648) derivatives. nih.govcsic.es However, specific examples detailing the application of these methods using a hydrazine derived from this compound could not be identified in the searched resources.
Bidiaziridines and Other Ring Systems
While the synthesis of bidiaziridines from the specific diimine of this compound is not described in the searched literature, the closely related precursor, 2,3-bis-hydroxylamino-2,3-dimethylbutane, has been used to construct other novel heterocyclic systems.
A notable example is the synthesis of 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones. researchgate.net These complex imidazolidine (B613845) derivatives are formed from the reaction of 2,3-bis-hydroxylamino-2,3-dimethylbutane with various arylpropargyl aldehydes. researchgate.netnsc.ru The reaction proceeds in high yields, typically between 70-80%, providing an efficient route to these highly functionalized five-membered heterocycles. researchgate.net This method highlights an alternative and productive synthetic pathway for utilizing the 2,3-dimethylbutane (B166060) backbone in the creation of novel heterocyclic structures beyond diazetidines. researchgate.net
Future Research Directions and Emerging Trends for 2,3 Dimethylbutan 2 Amine
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes, and the synthesis of amines is a key focus of this transformation. rawsource.com For a compound like 2,3-Dimethylbutan-2-amine, future research will heavily emphasize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research in green amine synthesis is exploring several promising avenues that could be applied to this compound:
Biocatalysis: The use of enzymes, such as amine transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rawsource.comnumberanalytics.com Research is ongoing to discover and engineer enzymes that can accommodate sterically hindered substrates like the precursor ketone to this compound. rug.nl The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure in aqueous media), high enantioselectivity for chiral amines, and the reduction of hazardous reagents and byproducts. rawsource.com
Catalytic Hydrogenation: The development of more efficient and recyclable catalysts for reductive amination is a significant area of interest. ijrpr.com This includes the use of non-precious metal catalysts and the design of catalytic systems that can operate under milder conditions with high turnover numbers.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation. numberanalytics.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents is a key principle of green chemistry. scirp.orgrsc.org Research into the synthesis of sterically hindered imines in supercritical CO2 has shown promise, suggesting a potential route for the synthesis of this compound precursors. nih.gov
Exploration of Uncharted Reaction Pathways
The unique steric hindrance of this compound makes it an intriguing substrate for exploring novel reaction pathways. While its primary amine functionality suggests typical reactivity, the bulky tert-butyl group can significantly influence reaction kinetics and selectivity, potentially leading to the discovery of unprecedented chemical transformations.
Future research in this area will likely focus on:
C-H Functionalization: Direct functionalization of the C-H bonds within the this compound molecule could open up new avenues for creating complex derivatives. ijrpr.com Photocatalysis, in particular, has emerged as a powerful tool for C-H amination and could be employed to synthesize novel structures from this amine.
Novel Heterocycle Synthesis: Amines are crucial building blocks for a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. The steric bulk of this compound could be leveraged to direct the stereochemical outcome of cyclization reactions, leading to the formation of unique and potentially bioactive heterocyclic scaffolds.
Polymer Chemistry: The incorporation of sterically hindered amines like this compound into polymer backbones or as pendant groups could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or gas permeability.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For a molecule with the steric complexity of this compound, computational modeling offers a powerful approach to understanding and predicting its behavior.
Key areas of future computational research include:
Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of known reactions involving this compound and to predict the feasibility of new, unexplored pathways. researchwithrutgers.comnih.gov This can help to guide experimental work and avoid unproductive research avenues.
Catalyst Design: Computational screening can accelerate the discovery of optimal catalysts for the synthesis of this compound. By modeling the interaction between potential catalysts and the reaction substrates, researchers can identify candidates with the desired activity and selectivity before committing to laboratory synthesis. nih.gov
Predicting Physicochemical Properties: Computational models can predict key properties of this compound and its derivatives, such as pKa, solubility, and reactivity. researchwithrutgers.com This information is crucial for designing applications in areas like drug discovery and materials science. Recent studies have focused on developing predictive models for the properties of extremely sterically hindered alkylamines, which could be directly applied to this compound. researchwithrutgers.comnih.gov
Integration with High-Throughput Screening and Automation
To accelerate the discovery of new reactions and applications for this compound, its study will increasingly be integrated with high-throughput screening (HTS) and automated synthesis platforms. These technologies allow for the rapid testing of a large number of reaction conditions or molecular variations.
Future trends in this area include:
Automated Synthesis Platforms: The use of robotic systems for performing chemical reactions can significantly increase the speed and reproducibility of research. nih.gov These platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives.
High-Throughput Screening for New Reactions: HTS can be employed to quickly identify new reaction pathways and applications for this compound. rug.nl For example, a library of potential reaction partners could be screened against the amine to discover novel transformations. The development of bespoke HTS platforms has been shown to be effective for optimizing reactions involving α-branched amines. nih.govacs.org
Machine Learning-Assisted Discovery: The vast amounts of data generated by HTS can be analyzed using machine learning algorithms to identify patterns and predict optimal conditions. nih.govresearchgate.net This data-driven approach can accelerate the discovery process and lead to a deeper understanding of the factors that govern the reactivity of sterically hindered amines.
The convergence of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for the development of innovative chemical processes and novel molecular entities with valuable applications across various scientific disciplines.
Q & A
What analytical techniques are recommended for characterizing the purity and structural integrity of 2,3-Dimethylbutan-2-amine?
Basic Research Question
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize parameters such as column type (e.g., Agilent HP-5MS), injection temperature (280°C), and gradient heating (e.g., 170°C to 325°C) to resolve volatile impurities .
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the tertiary amine structure and branching pattern. For example, the quaternary carbon in this compound will show distinct shifts in ¹³C NMR .
- Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Analyze amine N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) for functional group confirmation .
How can synthesis protocols for this compound be optimized to enhance yield and selectivity?
Advanced Research Question
Synthesis optimization requires addressing steric hindrance and competing pathways:
- Catalyst Selection: Use bulky bases (e.g., LDA) to favor the tertiary amine formation over primary/secondary byproducts.
- Reaction Temperature Control: Maintain low temperatures (0–5°C) during alkylation to reduce side reactions like over-alkylation .
- Solvent Polarity: Non-polar solvents (e.g., hexane) can improve selectivity by stabilizing the transition state of the desired pathway.
- Orthogonal Analytical Validation: Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Safety measures should align with GHS guidelines and empirical hazard
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of vapors, as amine volatility may pose respiratory risks .
- Waste Disposal: Neutralize residual amine with dilute HCl before disposal, and store in labeled containers for professional treatment .
How can contradictory reactivity data for this compound in different solvent systems be resolved?
Advanced Research Question
Addressing contradictions involves systematic experimental design:
- Solvent Polarity Screening: Test reactivity in solvents ranging from polar aprotic (DMF) to non-polar (toluene) to identify solvent-dependent trends.
- Kinetic vs. Thermodynamic Control: Perform time-course studies to distinguish transient intermediates (kinetic products) from stable end-products .
- Computational Modeling: Use density functional theory (DFT) to simulate solvent effects on reaction pathways and compare with empirical data .
What spectroscopic methods are most effective for distinguishing this compound from structural isomers?
Basic Research Question
Key spectroscopic discriminators include:
- ¹³C NMR: The quaternary carbon at the 2-position produces a distinct singlet at ~75 ppm, absent in linear isomers .
- Mass Spectrometry (EI): The molecular ion peak (m/z 101) and fragmentation patterns (e.g., loss of methyl groups) provide isomer-specific fingerprints .
- IR Spectroscopy: Tertiary amines lack N-H stretching bands, unlike primary/secondary analogs, aiding differentiation .
What strategies are recommended for assessing the environmental impact of this compound when ecotoxicity data is limited?
Advanced Research Question
In absence of empirical data, employ predictive and tiered approaches:
- Quantitative Structure-Activity Relationship (QSAR): Use tools like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity based on molecular descriptors .
- Read-Across Analysis: Compare with structurally similar amines (e.g., tert-butylamine) to infer persistence and mobility in soil/water systems .
- Microcosm Studies: Conduct small-scale biodegradation tests using activated sludge or soil samples to generate preliminary data .
How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?
Advanced Research Question
Steric effects dominate reaction outcomes:
- Substrate Accessibility: The bulky 2,3-dimethyl groups hinder nucleophilic attack at the tertiary carbon, favoring elimination (e.g., E2) over substitution (SN2) .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states but may not overcome steric barriers.
- Catalyst Design: Phase-transfer catalysts (e.g., crown ethers) can enhance reactivity by improving ion-pair separation in biphasic systems .
What methodologies are suitable for detecting trace impurities in this compound batches?
Basic Research Question
High-sensitivity techniques are essential:
- HPLC-TOF: Achieve ppm-level detection using Zorbax Eclipse XDB-C18 columns and gradient elution (acetonitrile/water) .
- Headspace GC-MS: Identify volatile impurities (e.g., residual solvents) with splitless injection and cryogenic focusing .
- Ion Chromatography: Detect ionic impurities (e.g., chloride from HCl salt formation) with suppressed conductivity detection .
How can computational tools aid in predicting the metabolic pathways of this compound in biological systems?
Advanced Research Question
Leverage in silico models for metabolic insights:
- CYP450 Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., N-demethylation) .
- Metabolite Identification: Combine molecular docking (e.g., AutoDock Vina) with mass spectral libraries to predict Phase I/II metabolites .
- Toxicity Profiling: Apply Derek Nexus to flag structural alerts (e.g., genotoxicity from amine metabolites) .
What experimental controls are critical when studying the catalytic hydrogenation of this compound derivatives?
Advanced Research Question
Mitigate side reactions and ensure reproducibility:
- Catalyst Activation: Pre-reduce palladium or platinum catalysts under H₂ flow to remove surface oxides .
- Pressure Monitoring: Use Parr reactors with digital pressure sensors to maintain consistent H₂ partial pressure.
- Byproduct Trapping: Employ scavengers (e.g., molecular sieves) to adsorb water or ammonia generated during reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
